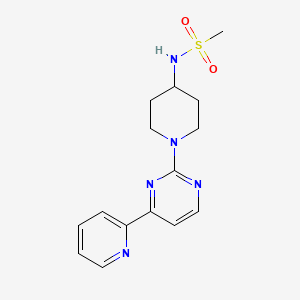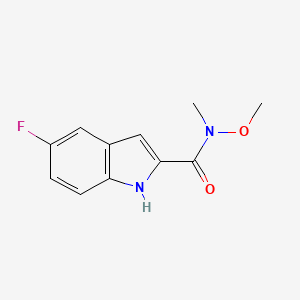![molecular formula C11H16N2O6S2 B8565780 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide](/img/structure/B8565780.png)
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide
概要
説明
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the introduction of the thioether linkage through a nucleophilic substitution reaction with 2-(2-methoxyethoxy)ethanethiol. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Various nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
科学的研究の応用
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfonamide group can mimic natural substrates of enzymes, leading to enzyme inhibition. The thioether linkage can also play a role in the compound’s reactivity and interaction with biological molecules.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A glycol ether with similar solubility properties.
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the nitro and thioether functionalities.
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar in having the methoxyethoxy ethyl group but lacks the nitro and sulfonamide groups.
Uniqueness
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, sulfonamide group, and thioether linkage makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H16N2O6S2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
4-[2-(2-methoxyethoxy)ethylsulfanyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H16N2O6S2/c1-18-4-5-19-6-7-20-11-3-2-9(21(12,16)17)8-10(11)13(14)15/h2-3,8H,4-7H2,1H3,(H2,12,16,17) |
InChIキー |
OSACXFIIUFPLLL-UHFFFAOYSA-N |
正規SMILES |
COCCOCCSC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1,1'-Biphenyl]-4-sulfonamide, 2'-amino-N-(4-hydroxybutyl)-](/img/structure/B8565750.png)


![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-3-carbaldehyde](/img/structure/B8565761.png)


![2-[(Dimethylamino)methylidene]-1,3-diphenylpropane-1,3-dione](/img/structure/B8565782.png)
